Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS No.: 941885-56-9
VCID: VC6335841
Molecular Formula: C22H21N3O5
Molecular Weight: 407.426
* For research use only. Not for human or veterinary use.

Description |
Synthesis and Chemical ReactionsThe synthesis of such compounds typically involves several key steps, including the use of reagents like carbonyldiimidazole for activating carboxylic acids and solvents such as toluene or dimethylformamide for reaction media. Reaction conditions, including temperature and time, are crucial for optimizing yield and purity. Potential ApplicationsWhile specific data on Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is limited, compounds in this class are generally researched for their potential in modulating cellular processes related to apoptosis and neoplastic growth inhibition. This involves interactions with specific cellular receptors or enzymes involved in cell cycle regulation. Table: Comparative Data for Related CompoundsNotes:
|
---|---|
CAS No. | 941885-56-9 |
Product Name | Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
Molecular Formula | C22H21N3O5 |
Molecular Weight | 407.426 |
IUPAC Name | ethyl 4-[(4-ethoxybenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Standard InChI | InChI=1S/C22H21N3O5/c1-3-29-17-12-10-15(11-13-17)21(27)23-18-14-19(26)25(16-8-6-5-7-9-16)24-20(18)22(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,23,27) |
Standard InChIKey | KCMUORCYUZIVPN-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 |
Solubility | not available |
PubChem Compound | 16802216 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume